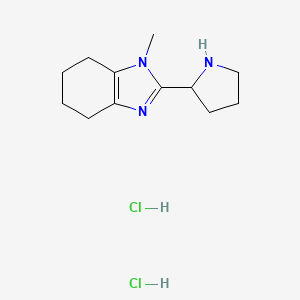
1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is a useful research compound. Its molecular formula is C12H21Cl2N3 and its molecular weight is 278.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS Number: 1803590-76-2) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H19N3
- Molecular Weight : 241.76 g/mol
- SMILES : CN1C2=C(CCCC2)N=C1C3CCCN3
- InChIKey : NQXKRAODFBYQRD-UHFFFAOYSA-N
The compound features a unique structure that contributes to its biological activity. The presence of the pyrrolidine moiety is significant for its interaction with various biological targets.
Research indicates that this compound may interact with specific ion channels and receptors in the central nervous system. A notable study examined its effects on the transient receptor potential cation channel 5 (TRPC5), which plays a crucial role in cellular signaling pathways involved in various physiological processes .
Pharmacological Effects
The compound has shown promising results in inhibiting TRPC5 channels. In one study, various derivatives were evaluated for their inhibitory effects at a concentration of 3 μM:
| Compound | % Inhibition | IC50 (μM) |
|---|---|---|
| Compound A | 100% | 4.06±0.91 |
| Compound B | 49.1% | ND |
| Compound C | 64.9% | ND |
| Compound D | 33.0% | ND |
| Compound E | 91.6% | ND |
The results suggest that modifications to the structure can significantly influence the potency of the compound against TRPC5.
Case Studies and Research Findings
A comprehensive evaluation of related compounds has revealed that modifications in the pyrrolidine ring can enhance biological activity. For instance, a derivative with an N-propyl substitution exhibited an IC50 value of 0.068 μM, demonstrating high potency as a TRPC5 inhibitor .
Moreover, the selectivity profile and pharmacokinetic properties of these compounds indicate their potential for further development in treating neurological disorders linked to TRPC5 dysfunction.
Safety and Toxicology
Currently, specific safety data for this compound is limited. However, related compounds have shown favorable safety profiles in preliminary studies. It is essential to conduct further toxicological assessments to ensure safe usage in clinical settings.
属性
IUPAC Name |
1-methyl-2-pyrrolidin-2-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h10,13H,2-8H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLWQIJYWBDUAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1C3CCCN3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














